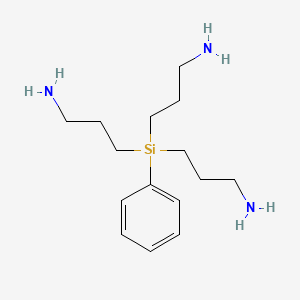![molecular formula C11H10N2OS4 B12581912 Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- CAS No. 185426-64-6](/img/structure/B12581912.png)
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted with a nitrosomethyl group and a dithiolylidene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- typically involves multi-step organic reactions. One common method includes the regioselective lithiation of a pyridine precursor followed by transmetalation with an organomagnesium halide. This process is carried out at low temperatures (around -78°C) and involves the use of various electrophiles to achieve the desired polyfunctional pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups to ensure efficient and scalable synthesis. The use of advanced techniques such as regioselective metalation and transmetalation allows for the production of highly decorated pyridines on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine imidazo [2,1b]-1,3,4-thiadiazoles: These compounds also contain a pyridine ring and exhibit antimicrobial properties.
Thiazolo [4,5-b]pyridines: Known for their antioxidant, antimicrobial, and antitumor activities.
Uniqueness
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- stands out due to its unique combination of a nitrosomethyl group and a dithiolylidene moiety
Eigenschaften
CAS-Nummer |
185426-64-6 |
|---|---|
Molekularformel |
C11H10N2OS4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2-[[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-nitrosomethyl]pyridine |
InChI |
InChI=1S/C11H10N2OS4/c1-15-10-11(16-2)18-9(17-10)8(13-14)7-5-3-4-6-12-7/h3-6H,1-2H3 |
InChI-Schlüssel |
FCCQDZRFCCIZPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(SC(=C(C2=CC=CC=N2)N=O)S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)

![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)


![1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B12581848.png)


![N-Cyclopentyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581874.png)




![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
